molecular formula C18H16N6 B2512114 N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251609-64-9

N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No. B2512114
M. Wt: 316.368
InChI Key: YNGMGKBYKQGRIZ-UHFFFAOYSA-N
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Description

The compound "N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine" is a derivative of the pyrazolotriazine class, which is a group of heterocyclic compounds that have been studied for various biological activities and synthetic applications. The structure of this compound suggests potential for interaction with biological systems due to the presence of multiple aromatic rings and nitrogen-containing heterocycles, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of pyrazolotriazine derivatives typically involves the formation of the heterocyclic core followed by functionalization at various positions on the ring system. For instance, the synthesis of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines has been achieved through a two-step process involving an N-methyl-N-phenylamino activating group and regioselective acylation . Similarly, the synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives has been reported through diazotization and subsequent reactions with substituted anilines . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolotriazine derivatives is characterized by the presence of a triazine ring fused to a pyrazole moiety. The structure-activity relationship (SAR) studies of similar compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, have shown that modifications to the phenyl ring can significantly affect biological activity . The planarity of the heterocyclic core and the nature of the substituents are crucial for the interaction with biological targets. X-ray diffraction analysis has been used to determine the structure of related compounds, providing insights into their conformation and potential reactivity .

Chemical Reactions Analysis

Pyrazolotriazine derivatives can undergo various chemical reactions, including nucleophilic substitutions and acylation. For example, the trichloromethyl group has been used as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines . The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied, leading to different products depending on the presence of dimethyl formamide . These reactions highlight the reactivity of the pyrazolotriazine core and the potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolotriazine derivatives are influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding patterns of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine methanol solvate have been described, showing the importance of intermolecular interactions in the solid state . The planarity of the heterocyclic core and the presence of amino groups contribute to π-electron delocalization, which can affect the compound's chemical behavior and solubility . The crystal and molecular structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine has also been reported, revealing a planar conformation stabilized by intramolecular interactions . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological activities of compounds within the same family as N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine. For example, Lim, Dolzhenko, and Dolzhenko (2014) developed a new practical synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some of the prepared compounds as CGRP receptor antagonists, highlighting their potential in treating migraines or other related conditions (Lim, Dolzhenko, & Dolzhenko, 2014).

Reactivity and Derivative Synthesis

The reactivity of related compounds has been extensively studied, providing a foundation for synthesizing new derivatives with potential biological activities. Mironovich and Shcherbinin (2014) investigated the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, laying the groundwork for the development of new compounds with varied biological activities (Mironovich & Shcherbinin, 2014).

Anticancer Activity

A significant area of research involves the evaluation of anticancer activities of related compounds. Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their anticancer activity, demonstrating the potential therapeutic applications of such compounds (Abdellatif et al., 2014).

Antimicrobial Activity

The antimicrobial activity of pyrazolo and triazine derivatives has also been a focus, indicating their potential use in developing new antimicrobial agents. Sharma, Ghabbour, Khan, Torre, Albericio, and El‐Faham (2017) synthesized a new series of pyrazole-containing s-triazine derivatives and evaluated their antimicrobial and antifungal activities, suggesting their utility in combating various microbial infections (Sharma et al., 2017).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-12-8-9-16(13(2)10-12)20-17-15-11-19-24(18(15)22-23-21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGMGKBYKQGRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

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